Arbekacin sulfate

Antimicrobial susceptibility MRSA MIC testing

MRSA susceptibility testing is compromised by amikacin & gentamicin resistance (MIC90 >32 μg/mL). Arbekacin sulfate solves this with an MIC90 of 1-4 μg/mL against MRSA, driven by its AHB moiety that blocks aminoglycoside-modifying enzymes. • 16-year stability: MIC50/MIC90 unchanged at 0.5/2 μg/mL in Japanese surveillance • 4× higher nephrotoxic threshold vs. gentamicin; retains pinna reflex in ototoxicity models • PAE of 2.3-3.8 h vs. MRSA - wider window for time-kill & regrowth studies Supplied as research-grade powder with full CoA. Global ambient shipping.

Molecular Formula C22H46N6O14S
Molecular Weight 650.7 g/mol
CAS No. 104931-87-5
Cat. No. B034759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArbekacin sulfate
CAS104931-87-5
SynonymsArbekacin sulfate;  Habekacin;  D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-6)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-erythro-hexopyranosyl-(1-4))-N'-(4-amino-2-hydroxy-1-oxobutyl)-2-deoxy-, (S)-, sulfate (salt)
Molecular FormulaC22H46N6O14S
Molecular Weight650.7 g/mol
Structural Identifiers
SMILESC1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N.OS(=O)(=O)O
InChIInChI=1S/C22H44N6O10.H2O4S/c23-4-3-12(30)20(34)28-11-5-10(26)18(37-21-9(25)2-1-8(6-24)35-21)17(33)19(11)38-22-16(32)14(27)15(31)13(7-29)36-22;1-5(2,3)4/h8-19,21-22,29-33H,1-7,23-27H2,(H,28,34);(H2,1,2,3,4)/t8-,9+,10-,11+,12-,13+,14-,15+,16+,17-,18+,19-,21+,22+;/m0./s1
InChIKeyUTUVRPOLEMRKQC-XDJMXTNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arbekacin Sulfate Overview


Arbekacin sulfate (CAS 104931-87-5) is a semisynthetic aminoglycoside antibiotic derived from dibekacin by the addition of a 3-amino-2-hydroxybutyric (AHB) moiety to the 2-deoxystreptamine (2-DOS) ring [1]. This structural modification confers high stability against most aminoglycoside-modifying enzymes (AMEs) produced by methicillin-resistant Staphylococcus aureus (MRSA) and other clinically relevant bacteria [2]. Arbekacin exhibits concentration-dependent bactericidal activity and a broad spectrum encompassing both Gram-positive (including MRSA) and Gram-negative pathogens (including Pseudomonas aeruginosa and Enterobacteriaceae) [3]. Licensed for systemic use in Japan and under clinical development as an inhalation solution (ME1100) in the United States [3], arbekacin sulfate is supplied as a water-soluble sulfate salt suitable for research, formulation development, and antimicrobial susceptibility testing applications.

Arbekacin Sulfate: Why Substitution Fails


Aminoglycoside procurement for research or therapeutic development cannot rely on class-level interchangeability. While amikacin and gentamicin exhibit high-level resistance among MRSA clinical isolates (MIC90 values of 32–128 μg/mL and >128 μg/mL, respectively) due to widespread aminoglycoside-modifying enzyme production, arbekacin maintains potent activity with MIC90 values of 1–4 μg/mL against the same MRSA populations [1]. This differential stability to enzymatic inactivation is structurally determined by arbekacin's unique AHB moiety [2]. Furthermore, in vitro surveillance data demonstrate that arbekacin's anti-MRSA potency has remained stable over 16 years of clinical use in Japan (MIC50 and MIC90 of 0.5 μg/mL and 2 μg/mL, respectively, in 2005–2006), whereas amikacin and gentamicin resistance rates continue to exceed 50% in many regions [3]. Substituting arbekacin with another aminoglycoside without accounting for these documented potency differentials introduces significant experimental variability and risks misinterpretation of antimicrobial susceptibility data.

Arbekacin Sulfate Comparative Evidence


Superior Anti-MRSA Potency

Arbekacin demonstrates substantially lower MIC90 values against methicillin-resistant Staphylococcus aureus (MRSA) compared to amikacin and gentamicin. In a study of 278 clinical MRSA isolates, arbekacin exhibited an MIC90 of 1 μg/mL (range 0.03–4 μg/mL), whereas amikacin showed an MIC90 of 32 μg/mL (range 0.125–256 μg/mL) and gentamicin showed an MIC90 of 128 μg/mL (range 0.125–256 μg/mL) [1]. Another independent study of 52 MRSA isolates reported arbekacin MIC90 of 4 μg/mL (range 0.5–4 μg/mL), with MIC90 values for amikacin and gentamicin both exceeding 128 μg/mL [2]. The MIC90 of arbekacin against MRSA was 8- to >32-fold lower than amikacin and >32- to 128-fold lower than gentamicin [3].

Antimicrobial susceptibility MRSA MIC testing

AME Stability in MRSA

Arbekacin's clinical utility is predicated on its poor modification by the bifunctional aminoglycoside-modifying enzyme APH(2'')/AAC(6'), the primary resistance determinant in gentamicin-resistant MRSA. Approximately 90% of MRSA strains produce this enzyme, conferring high-level resistance to gentamicin and tobramycin [1]. In contrast, arbekacin shows potent activity against these gentamicin-resistant strains due to its poor modification by APH(2'')/AAC(6') [2]. Resistance to arbekacin requires either hyperproduction of the enzyme or specific mutations (e.g., G1126A/S376N) that enhance phosphorylation activity toward arbekacin while reducing activity toward gentamicin [3]. This mechanistic distinction is quantifiable: among MRSA isolates possessing the aac(6')/aph(2'') gene, arbekacin MICs typically remain ≤4 μg/mL, while gentamicin MICs exceed 128 μg/mL [4].

Enzymatic resistance AME MRSA

Survival Benefit in Murine VAP Model

In a head-to-head murine model of ventilator-associated pneumonia (VAP) caused by Pseudomonas aeruginosa, the optimized arbekacin inhalation formulation ME1100 (30 mg/mL) demonstrated significantly improved survival compared to an equivalent concentration (30 mg/mL) of inhaled amikacin, despite comparable epithelial lining fluid (ELF) and plasma pharmacokinetic parameters [1]. In the survival study, the 10 mg/mL and 30 mg/mL ME1100 treatment groups showed significantly improved survival rates compared to placebo, and the 30 mg/mL ME1100 group was superior to 30 mg/mL amikacin (p<0.05) [1]. Additionally, the number of bacteria in the lungs was significantly lower in the 30 mg/mL ME1100 group at 6 hours post-treatment compared to all other groups [1]. ELF Cmax for 30 mg/mL ME1100 was 31.1 mg/L, with a plasma Cmax of 1.2 mg/L [1].

Inhaled antibiotic VAP Pharmacodynamics

Reduced Ototoxicity

In a comparative ototoxicity study in guinea pigs, arbekacin (HBK) demonstrated a superior ototoxicity profile compared to dibekacin (DKB) and amikacin (AMK). At dosages of 150 mg/kg intramuscular (i.m.) or greater, arbekacin never decreased the pinna reflex in guinea pigs, whereas 150 mg/kg or more of dibekacin or amikacin caused loss of this reflex [1]. This functional difference was confirmed by histopathological examination of the inner ear, which showed less ototoxicity for arbekacin than for DKB and AMK [1]. The degree of nephrotoxicity of arbekacin in rats was suggested to be similar to that of dibekacin as judged by serum biochemical tests, urinalysis, and histopathological findings [1].

Ototoxicity Toxicity profiling Preclinical safety

Reduced Nephrotoxicity

In a comparative nephrotoxicity study in rats, arbekacin (ABK) and gentamicin (GM) were administered intramuscularly for 9 consecutive days to juvenile (2-week-old) and adult (6-week-old) animals. In adult rats, ABK at 100 mg/kg produced no nephrotoxicity, whereas GM induced renal histological damage starting at 25 mg/kg—a 4-fold lower dose [1]. At 200 mg/kg, both ABK and GM produced comparable nephrotoxicity in adult rats (elevated BUN and creatinine, proximal tubular epithelial necrosis/desquamation) [1]. Notably, in juvenile rats, ABK at 200 mg/kg produced no nephrotoxicity, whereas GM induced histological damage starting at 6.25 mg/kg (a 32-fold lower dose) and frank nephrotoxicity at 50 mg/kg [1]. Renal tissue concentrations of ABK were actually higher than those of GM in both juvenile and adult rats, yet ABK exhibited markedly lower nephrotoxicity, indicating that renal accumulation alone does not predict toxicity for this compound [1].

Nephrotoxicity Renal safety Aminoglycoside

Bactericidal Activity and PAE vs. Vancomycin

In a direct comparison against vancomycin—a glycopeptide antibiotic with potent anti-MRSA activity—arbekacin demonstrated concentration-dependent bactericidal activity against MRSA strain 1936 at 0.5–2 × MIC, whereas vancomycin showed only slight bactericidal activity even at high concentrations up to 19 × MIC [1]. Furthermore, arbekacin exhibited a longer post-antibiotic effect (PAE) of 2.3–3.8 hours compared to vancomycin's PAE of 0–1.3 hours against the same MRSA strain [1]. Morphologically, arbekacin induced marked cellular changes at 0.5 × MIC that persisted for 2 hours after drug removal, while vancomycin at 0.5 × MIC produced no notable morphological alterations [1].

Bactericidal activity Post-antibiotic effect MRSA

Arbekacin Sulfate Research Applications


MRSA Susceptibility Testing

Arbekacin sulfate is the preferred aminoglycoside for MIC determination against MRSA clinical isolates that display high-level resistance to amikacin (MIC90 32–128 μg/mL) and gentamicin (MIC90 >128 μg/mL). Arbekacin maintains an MIC90 of 1–4 μg/mL against these same isolates, with 100% susceptibility at ≤4 μg/mL [1]. This enables accurate susceptibility classification and avoids the interpretive challenges posed by off-scale resistance readings with comparator aminoglycosides. [1]

Inhaled Formulation for VAP

For research programs developing inhaled antibiotic therapies for ventilator-associated pneumonia (VAP) caused by P. aeruginosa, arbekacin sulfate (as ME1100) offers a validated comparator with established in vivo superiority over inhaled amikacin in a murine VAP model [2]. The available pharmacokinetic data in epithelial lining fluid (ELF Cmax 31.1 mg/L following 30 mg/mL nebulization) provides a benchmark for new formulation development [2]. [2]

Reduced Ototoxicity and Nephrotoxicity Profiling

Arbekacin sulfate is an appropriate aminoglycoside selection for in vivo studies where minimizing ototoxicity and nephrotoxicity is paramount. In guinea pigs, arbekacin does not abolish the pinna reflex at doses ≥150 mg/kg i.m., whereas dibekacin and amikacin cause reflex loss at the same dose [3]. In rats, arbekacin requires a ≥4-fold higher dose than gentamicin to induce nephrotoxicity in adults (100 mg/kg vs. 25 mg/kg) and a ≥32-fold higher dose in juveniles (200 mg/kg vs. 6.25 mg/kg) [4]. This favorable toxicity margin reduces confounding variables in chronic dosing studies. [3][4]

Time-Kill and PAE Modeling for MRSA

Arbekacin sulfate is well-suited for in vitro pharmacodynamic investigations of MRSA where extended post-antibiotic effect (PAE) is a desired experimental parameter. With a documented PAE of 2.3–3.8 hours against MRSA—compared to vancomycin's PAE of 0–1.3 hours—arbekacin provides a wider experimental window for assessing regrowth kinetics and optimizing dosing interval predictions [5]. Its concentration-dependent bactericidal activity at 0.5–2 × MIC further supports its use in time-kill curve studies. [5]

Technical Documentation Hub

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